![molecular formula C5H4N2OS B1621206 (4-Oxothiazolidin-2-ylidene)acetonitrile CAS No. 3364-82-7](/img/structure/B1621206.png)
(4-Oxothiazolidin-2-ylidene)acetonitrile
Overview
Description
“(4-Oxothiazolidin-2-ylidene)acetonitrile” is a heterocyclic compound . It has been used in the synthesis of various derivatives and complexes .
Synthesis Analysis
The compound can be synthesized through a one-pot, multicomponent process involving unsymmetrical thioureas, various amines, and methyl bromoacetate . Other methods include the reaction of 2-(4-Oxothiazolidin-2-ylidene)acetonitrile with aryl diazonium chloride derivatives .Molecular Structure Analysis
The molecular structure of “(4-Oxothiazolidin-2-ylidene)acetonitrile” has been characterized by IR, 1H NMR, 13C NMR spectra, mass spectrometry, and CHNS elemental analysis .Chemical Reactions Analysis
The compound undergoes various reactions. For instance, it reacts with aryl diazonium chloride derivatives to afford 4-thiazolidinones . It also reacts with aromatic aldehydes and malononitrile to give substituted thiazolo .Scientific Research Applications
Antimicrobial Properties
- Synthesis and Antimicrobial Evaluation : (4-Oxothiazolidin-2-ylidene)acetonitrile has been utilized in the synthesis of various thiazole and thiazolopyridine derivatives. These compounds exhibited significant antimicrobial activities, particularly more effective against Gram-positive bacteria than Gram-negative bacteria, as well as showing effectiveness against various types of fungi (Shedid & Ali, 2018). Similarly, a study involving the synthesis of thiazolidinone derivatives bearing pyridine moiety indicated antimicrobial potential (Khalil et al., 2014).
Spectral and Solvent Effects
- Optical Properties and Solvent Interaction : Research into the effect of solvent dielectric constant on the optical band gap of (4-Oxothiazolidin-2-ylidene)acetonitrile revealed insights into the compound's interaction with different solvents and its optical energy gap. This highlights its potential use in photonic and electronic applications (Ibrahim & Ali, 2014).
Enzyme Inhibition and Therapeutic Potential
- Inhibition of Enzymes : A study identified a derivative of 4-oxothiazolidine as a dual inhibitor of deoxyribonuclease I and xanthine oxidase, marking it as a potential therapeutic agent for conditions where these enzymes play a role (Gajić et al., 2021).
Synthesis and Chemical Reactions
- Facilitating Chemical Syntheses : The utility of (4-Oxothiazolidin-2-ylidene)acetonitrile in synthesizing fused heterocyclic derivatives with potential anti-tumor activities has been explored. This points to its role in medicinal chemistry and drug discovery (Wardakhan et al., 2011).
Safety and Hazards
properties
IUPAC Name |
(2Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2OS/c6-2-1-5-7-4(8)3-9-5/h1H,3H2,(H,7,8)/b5-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPSUGRTBYMMPB-KTAJNNJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=CC#N)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N/C(=C/C#N)/S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Oxothiazolidin-2-ylidene)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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